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Compound Name: [(Cyclopropylamino)sulfonyl]benzo
ic acid
Cat. No.: B181784
\ v

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 4-[(Cyclopropylamino)sulfonyl]benzoic acid (CAS 436092-71-6), a key intermediate in
medicinal chemistry and drug development. While experimental spectra for this specific
compound are not widely available in published literature, this guide synthesizes predicted data
and analyses of closely related analogs to offer a robust framework for its identification and
characterization. We will delve into the theoretical underpinnings and expected data from
Nuclear Magnetic Resonance (*H and 13C NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). This guide is intended for researchers, scientists, and drug development
professionals who may be working with this compound or similar sulfonamide derivatives.

Introduction

4-[(Cyclopropylamino)sulfonyl]benzoic acid is a bifunctional molecule incorporating a
benzoic acid moiety, a sulfonamide linkage, and a cyclopropyl group. This unique combination
of functional groups makes it a valuable building block in the synthesis of various
pharmaceutical agents. The benzoic acid portion provides a handle for further derivatization,
while the sulfonamide group is a well-established pharmacophore known for its diverse
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biological activities. The cyclopropyl ring can introduce conformational rigidity and improve
metabolic stability in drug candidates.

Accurate and unambiguous characterization of such molecules is paramount for ensuring the
quality, purity, and desired structure of synthesized compounds. Spectroscopic techniques are
the cornerstone of this characterization process. This guide will provide a detailed exposition of
the expected spectroscopic data for 4-[(Cyclopropylamino)sulfonyl]benzoic acid, grounded
in the fundamental principles of each technique and supported by data from analogous
structures.

Molecular Structure and Predicted Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure
and key properties of the target compound.

Table 1: Physicochemical Properties of 4-[(Cyclopropylamino)sulfonyl]lbenzoic Acid

Property Value Source

CAS Number 436092-71-6

Molecular Formula C10H11NO4S PubChem[1]

Molecular Weight 241.26 g/mol PubChem[1]
4-

IUPAC Name (cyclopropylsulfamoyl)benzoic PubChem[1]
acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. By analyzing the chemical environment of *H and *3C nuclei, we can
piece together the molecular framework.

Predicted *H NMR Spectroscopy

The 'H NMR spectrum of 4-[(Cyclopropylamino)sulfonyl]benzoic acid is expected to exhibit
distinct signals corresponding to the aromatic protons, the cyclopropyl protons, the sulfonamide
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N-H proton, and the carboxylic acid proton. The predicted chemical shifts (d) are influenced by
the electronic effects of the substituents on the benzene ring.

Table 2: Predicted *H NMR Spectral Data for 4-[(Cyclopropylamino)sulfonyl]benzoic Acid
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S Predicted Rationale and
roton
. Chemical Shift  Multiplicity Integration Comparative
Assighment .
(3, ppm) Insights

The acidic proton
of a carboxylic
acid is typically
highly deshielded
and often
Carboxylic Acid ) appears as a
>12.0 Singlet (broad) 1H )
(-COOH) broad singlet. Its
chemical shift
can be highly
dependent on
the solvent and

concentration.

These protons
are ortho to the
electron-
withdrawing
carboxylic acid
group and are
expected to be

Aromatic Protons the most

(H-2, H-6) 80-82 Doublet 2H deshielded of the
aromatic protons.
They will appear
as a doublet due
to coupling with
the protons at
the H-3 and H-5

positions.

Aromatic Protons 7.8 -8.0 Doublet 2H These protons

(H-3, H-5) are ortho to the
electron-
withdrawing

sulfonyl group.
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Their chemical
shift will be
downfield, and
they will appear
as a doublet due
to coupling with
the protons at
the H-2 and H-6
positions.

The chemical
shift of the N-H
proton can vary
and is often
) broad due to
) Singlet (broad) or
Sulfonamide N-H  5.0-6.0 1H guadrupole
Doublet .

broadening and
exchange. It may
show coupling to
the cyclopropyl

methine proton.
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Cyclopropyl
Methine (-CH-)

23-26

Multiplet

1H

This proton is
adjacent to the
nitrogen atom
and will be
deshielded
compared to the
methylene
protons of the
cyclopropyl ring.
It will likely
appear as a
multiplet due to
coupling with the
N-H proton and
the four
methylene

protons.

Cyclopropyl
Methylene (- 0.6-1.0
CH2-)

Multiplet

4H

The methylene
protons of the
cyclopropyl ring
are highly
shielded and will
appear in the
upfield region of
the spectrum as
a complex
multiplet due to
geminal and

vicinal coupling.

Predicted *C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. The

chemical shifts are indicative of the hybridization and electronic environment of each carbon

atom.
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Table 3: Predicted 3C NMR Spectral Data for 4-[(Cyclopropylamino)sulfonyl]benzoic Acid

Carbon Assignment

Predicted Chemical Shift
(3, ppm)

Rationale and Comparative
Insights

Carboxylic Acid (-COOH)

165-175

The carbonyl carbon of the
carboxylic acid is highly
deshielded due to the two

adjacent oxygen atoms.

Aromatic C-4

140 - 145

This quaternary carbon is
attached to the electron-
withdrawing sulfonyl group,
leading to a downfield

chemical shift.

Aromatic C-1

135 - 140

This quaternary carbon is
attached to the carboxylic acid
group and will also be
deshielded.

Aromatic C-2, C-6

128 - 132

These carbons are adjacent to

the carboxylic acid group.

Aromatic C-3, C-5

125-128

These carbons are adjacent to

the sulfonyl group.

Cyclopropyl Methine (-CH-)

28 - 33

The methine carbon of the
cyclopropyl group is
deshielded due to its
attachment to the nitrogen

atom.

Cyclopropyl Methylene (-CHz-)

The methylene carbons of the
cyclopropyl ring are highly
shielded and appear in the

upfield region.

Experimental Protocol for NMR Data Acquisition
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A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
elucidation.

e Sample Preparation:

o Weigh approximately 5-10 mg of 4-[(Cyclopropylamino)sulfonyl]benzoic acid into a
clean, dry NMR tube.

o Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCIs).
DMSO-ds is often a good choice for carboxylic acids to ensure solubility and to observe
the acidic proton.

o Cap the NMR tube and gently agitate to dissolve the sample completely.

e Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-16
ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate
signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the
spectrum and enhance the signal. A larger number of scans will be required compared to
'H NMR due to the lower natural abundance of the 13C isotope.

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

o Phase the resulting spectra.
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o Reference the chemical shifts to the residual solvent peak or an internal standard (e.qg.,
TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of 4-[(Cyclopropylamino)sulfonyl]benzoic acid will be characterized by
absorption bands corresponding to the various functional groups.

Table 4: Predicted IR Absorption Bands for 4-[(Cyclopropylamino)sulfonyl]benzoic Acid
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Wavenumber
(cm™)

Functional
Group

Vibrational
Mode

Intensity

Rationale and
Comparative
Insights

3300 - 2500

Carboxylic Acid
O-H

Stretching

Broad

The O-H stretch
of a carboxylic
acid is typically a
very broad band
due to strong
hydrogen
bonding.

~3300

Sulfonamide N-H

Stretching

Medium

The N-H
stretching
vibration of the
sulfonamide
group is
expected in this

region.

~3100 - 3000

Aromatic C-H

Stretching

Medium

These bands
correspond to
the C-H
stretching
vibrations of the

benzene ring.

~1700 - 1680

Carboxylic Acid
C=0

Stretching

Strong

The carbonyl
stretch of an
aromatic
carboxylic acid is
a strong and
sharp absorption

in this region.

~1600, ~1475

Aromatic C=C

Stretching

Medium

These
absorptions are
characteristic of
the carbon-

carbon double
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bond stretching
vibrations within

the benzene ring.

The two S=0
stretching

) vibrations of the
Asymmetric &

~1340, ~1160 Sulfonyl S=0 Symmetric Strong
Stretching

sulfonyl group
are expected to
give rise to two
strong absorption

bands.

The C-O

) ) stretching
Carboxylic Acid ) ) o
~1300 - 1200 c.o Stretching Medium vibration of the
carboxylic acid

group.

Experimental Protocol for IR Data Acquisition

e Sample Preparation:

o For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most
convenient. A small amount of the solid sample is placed directly on the ATR crystal.

o Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with
dry potassium bromide and pressing the mixture into a thin, transparent disk.

o Data Acquisition:

o Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FT-IR
spectrometer.

o Acquire a background spectrum of the empty sample compartment (or the clean ATR
crystal).
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o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: General workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can
also provide information about its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

For 4-[(Cyclopropylamino)sulfonyl]benzoic acid, high-resolution mass spectrometry
(HRMS) would be the preferred method to confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data for 4-[(Cyclopropylamino)sulfonyl]benzoic Acid

lon Predicted m/z Rationale

This corresponds to the
protonated molecule and is

[M+H]* 242.0481 often the most abundant ion in
positive-ion electrospray
ionization (ESI).[1]

The sodium adduct is also
+Na . commonly observed in -
M+Na]* 264.0301 ly ob din ESI
MS.[1]

In negative-ion mode, the
[M-H]~ 240.0336 deprotonated molecule is

expected to be a major ion.[1]

Experimental Protocol for MS Data Acquisition

e Sample Preparation:
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o Prepare a dilute solution of the sample in a suitable solvent, such as methanol or
acetonitrile.

o Data Acquisition:

o Infuse the sample solution into the mass spectrometer using an appropriate ionization
source, such as electrospray ionization (ESI).

o Acquire the mass spectrum in both positive and negative ion modes to observe different
adducts and the deprotonated molecule.

o For structural information, tandem mass spectrometry (MS/MS) can be performed by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

Conclusion

This technical guide has provided a detailed, albeit theoretical, spectroscopic analysis of 4-
[(Cyclopropylamino)sulfonyl]benzoic acid. By leveraging fundamental principles and data
from analogous compounds, we have established a clear set of expectations for the 1H NMR,
13C NMR, IR, and MS data for this important synthetic intermediate. Researchers working with
this compound can use this guide as a reference for confirming its identity and assessing its
purity. The provided experimental protocols offer a standardized approach to data acquisition,
ensuring consistency and reliability in the characterization process. As with any scientific
endeavor, the ultimate confirmation of these predictions awaits the publication of experimental
data for this specific molecule.
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e 1. PubChemLite - 4-[(cyclopropylamino)sulfonyl]benzoic acid (C10H11NOA4S)
[pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Characterization of 4-
[(Cyclopropylamino)sulfonyllbenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b181784#4-cyclopropylamino-
sulfonyl-benzoic-acid-spectroscopic-data-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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